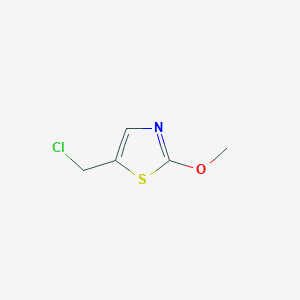

5-(Chloromethyl)-2-methoxy-1,3-thiazole

Descripción

5-(Chloromethyl)-2-methoxy-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at the 5-position and a methoxy group at the 2-position. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis. The chloromethyl group enhances reactivity for further functionalization, while the methoxy substituent influences electronic and steric effects, affecting solubility and biological interactions .

Propiedades

IUPAC Name |

5-(chloromethyl)-2-methoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNOS/c1-8-5-7-3-4(2-6)9-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJUOUDIJOEFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Steps:

-

Low-Temperature Chlorination : AITC (CH₂=CH–CH₂–NCS) reacts with 1–2 equivalents of chlorinating agents (e.g., Cl₂, SOCl₂) at −40°C to +30°C in inert solvents like chloroform.

-

Oxidation and Cyclization : The intermediate undergoes oxidation with agents like N-chlorosuccinimide (NCS) at 0°C to the solvent’s boiling point, forming the thiazole ring.

-

Purification : Distillation under reduced pressure (3 mbar) yields 77% pure product.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Temperature Range | −40°C to +30°C (Step 1) | |

| Chlorinating Agent | Cl₂ or SOCl₂ | |

| Yield After Distillation | 77% |

Advantages : High purity; scalable for industrial use.

Challenges : Requires precise temperature control to avoid side reactions.

Rearrangement and Chlorination of Thiocyanates

This route involves sigmatropic rearrangement of thiocyanate intermediates derived from 1,3-dichloropropene.

Reaction Steps:

-

Thiocyanate Formation : 1,3-Dichloropropene reacts with NaSCN to form 3-chloro-2-propenylthiocyanate.

-

Sigmatropic Rearrangement : Thermal-rearrangement converts the thiocyanate to 3-chloro-1-propenylisothiocyanate.

-

Chlorination : Cl₂ gas is introduced under reflux in chloroform, yielding 5-(chloromethyl)-2-methoxy-1,3-thiazole.

Key Data:

Advantages : Utilizes cost-effective starting materials.

Challenges : Moderate yields due to competing isomerization pathways.

Direct Chlorination of Thiazole Precursors

Pre-formed thiazole derivatives undergo chloromethylation using specialized reagents.

Reaction Steps:

Key Data:

Advantages : High regioselectivity; avoids harsh chlorinating agents.

Challenges : Requires anhydrous conditions to prevent hydrolysis.

Methoxylation and Chloromethylation of Halogenated Thiazoles

This two-step approach modifies halogenated thiazoles to introduce methoxy and chloromethyl groups.

Reaction Steps:

Key Data:

Advantages : Flexibility in modifying substituents.

Challenges : Multi-step synthesis increases cost and time.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chlorination of AITC | Allyl Isothiocyanate | 77 | >95 | High |

| Thiocyanate Rearrangement | 1,3-Dichloropropene | 65 | 80–85 | Moderate |

| Direct Chlorination | 2-Methoxythiazole | 85 | >90 | High |

| Methoxylation | Halogenated Thiazole | 75 | 85–90 | Low |

Mechanistic Insights and Optimization Strategies

-

Catalyst Selection : ZnCl₂ enhances electrophilic substitution in chloromethylation, while MgCl₂ improves trans-isomer content during sigmatropic rearrangements.

-

Solvent Effects : Chloroform and dichloromethane minimize side reactions due to low polarity.

-

Temperature Control : Exothermic reactions (e.g., Cl₂ addition) require cooling to −40°C to prevent decomposition .

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-2-methoxy-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include dihydrothiazole derivatives.

Aplicaciones Científicas De Investigación

5-(Chloromethyl)-2-methoxy-1,3-thiazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-2-methoxy-1,3-thiazole involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Thiazole Derivatives

Structural Analogues and Physicochemical Properties

Key structural analogues include chloromethyl-substituted thiazoles with varying substituents. Below is a comparative analysis based on available

Key Observations :

- Substituent Position : The position of the chloromethyl group (4 vs. 5) significantly impacts reactivity. For example, 4-substituted derivatives (e.g., 4-(chloromethyl)-2-phenyl-1,3-thiazole) exhibit lower melting points compared to 5-substituted analogues, likely due to differences in crystal packing .

- Functional Groups : Methoxy-substituted derivatives (e.g., this compound) may display improved solubility in polar solvents compared to phenyl-substituted counterparts, which are more lipophilic .

This compound

Electrolytic Chlorination: Using 1-isothiocyano-2-chloro-2-propylene as a raw material and HCl as an electrolyte, yielding high-purity products without hazardous chloride reagents .

Cyclization with ZnCl2: For 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole, a related compound, cyclization of dichloroacetone and thioacetamide in methanol is employed .

Actividad Biológica

5-(Chloromethyl)-2-methoxy-1,3-thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agricultural chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms. The chloromethyl group enhances its reactivity, while the methoxy group contributes to its solubility and interaction with biological targets. This compound's unique structure allows it to participate in various biochemical interactions, making it a candidate for drug development.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds containing thiazole moieties are known for their antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains and fungi. For example, similar thiazole compounds have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways related to cell proliferation. In vitro studies have shown that thiazole derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating potent activity .

- Insecticidal Applications : The compound has been explored as an intermediate in the synthesis of insecticides such as Thiamethoxam and Clothianidin. These insecticides are effective against a wide range of agricultural pests .

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bonding : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to altered enzyme activity or receptor function.

- Enzyme Inhibition : Thiazole derivatives may inhibit key enzymes involved in cellular processes, thereby disrupting cancer cell proliferation or microbial metabolism.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions starting from simpler thiazole derivatives. The following general reaction scheme outlines a common synthetic route:

- Starting Material : Begin with 2-methoxy-1,3-thiazole.

- Halogenation : Treat with chloromethyl methyl ether (or similar reagents) under acidic conditions to introduce the chloromethyl group.

- Purification : Employ chromatographic techniques to isolate the desired product.

Anticancer Activity

A study examining various thiazole derivatives found that those modified at specific positions exhibited enhanced cytotoxicity against MCF-7 cells. For instance, compounds with para-substituents showed improved activity compared to unsubstituted analogs . The IC50 values ranged from 3.77 µg/mL to 24.79 µg/mL, demonstrating significant potential for further development.

Antimicrobial Efficacy

Research on thiazole derivatives has indicated broad-spectrum antimicrobial activity. Compounds tested against Staphylococcus aureus and Pseudomonas aeruginosa demonstrated minimum inhibitory concentrations (MICs) between 2 µg/mL and 32 µg/mL . This suggests that modifications to the thiazole structure can lead to enhanced antimicrobial properties.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µg/mL) | Application |

|---|---|---|---|

| This compound | Anticancer (MCF-7) | 3.77 - 24.79 | Drug Development |

| Thiamethoxam | Insecticidal | N/A | Agricultural Pest Control |

| Clothianidin | Insecticidal | N/A | Agricultural Pest Control |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)-2-methoxy-1,3-thiazole?

- Methodological Answer : A common approach involves reacting stoichiometric mixtures of precursor thiazole derivatives with halogenated acetophenones in ethanol under reflux conditions. For example, α-bromo-2-hydroxy-3,5-dichloro acetophenone can react with amino-substituted thiazoles to yield functionalized derivatives . Optimization of solvent polarity (e.g., ethanol vs. PEG-400) and temperature (70–80°C) is critical to minimize side reactions .

Q. How is the compound characterized for structural validation?

- Key Techniques :

Advanced Research Questions

Q. How can competing reactions during synthesis be mitigated?

- Experimental Design : Use heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) to enhance regioselectivity. For example, PEG-400 as a solvent improves solubility of intermediates, while controlled temperatures (70–80°C) reduce decomposition . Monitoring via TLC ensures reaction progression .

Q. How to resolve contradictions between experimental and theoretical spectroscopic data?

- Case Study : Discrepancies in elemental analysis (e.g., C 73.00% vs. Calc. 73.20% ) may arise from residual solvents or incomplete purification. Recrystallization in hot acetic acid or column chromatography can improve purity. Cross-validation with X-ray crystallography (e.g., benzothiazole derivatives ) provides structural clarity.

Q. What strategies enhance bioactivity via structural modifications?

- Structural-Activity Insights :

- Substituting the 5-(chloromethyl) group with fluorophenyl or bromophenyl moieties (e.g., compounds 9b , 9c ) alters electron density, affecting binding to biological targets.

- Methoxy groups at the 2-position improve solubility and metabolic stability, as seen in benzothiazole derivatives .

Q. How do solvent and catalyst choices impact reaction yields?

- Data-Driven Analysis :

| Condition | Yield | Key Factor |

|---|---|---|

| Ethanol, no catalyst | 65–75% | Limited by slow kinetics |

| PEG-400, Bleaching Clay | 80–90% | Enhanced mass transfer and catalytic activity |

- Evidence from PEG-mediated syntheses highlights the role of solvent polarity in stabilizing intermediates.

Avoided Topics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.